Candicine

Catalog No.
S589366
CAS No.
6656-13-9
M.F
C11H18NO+
M. Wt
180.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Candicine

CAS Number

6656-13-9

Product Name

Candicine

IUPAC Name

2-(4-hydroxyphenyl)ethyl-trimethylazanium

Molecular Formula

C11H18NO+

Molecular Weight

180.27 g/mol

InChI

InChI=1S/C11H17NO/c1-12(2,3)9-8-10-4-6-11(13)7-5-10/h4-7H,8-9H2,1-3H3/p+1

InChI Key

PTOJXIKSKSASRB-UHFFFAOYSA-O

Synonyms

candicine

Canonical SMILES

C[N+](C)(C)CCC1=CC=C(C=C1)O

Candicine is a primary amine.

Candicine is a naturally occurring quaternary ammonium alkaloid belonging to the phenylethylamine class, predominantly found in plants such as barley (*Hordeum vulgare*) and various cacti species. It is structurally defined by the permanent positive charge on its nitrogen atom, which distinguishes its pharmacological profile from its tertiary amine precursor, hordenine. The primary established activity of candicine is as a ganglionic stimulant, acting on nicotinic acetylcholine receptors (nAChRs). This profile makes it a specific tool for neuropharmacology and related fields, where its distinct mechanism and potency are critical for targeted research. [1]

Procuring a generic substitute for Candicine, such as its precursor hordenine, a different salt form like candicine chloride, or a crude plant extract, is inadvisable for research requiring precise and reproducible results. Hordenine, a tertiary amine, possesses a fundamentally different pharmacological mechanism, primarily acting as an indirect sympathomimetic, whereas the quaternary structure of Candicine confers direct agonist activity at nicotinic receptors. [1] Crude extracts from sources like barley contain a complex mixture of other bioactive alkaloids, which can produce confounding effects and prevent the isolation of Candicine's specific activity. [2] Furthermore, the choice between salt forms (e.g., iodide vs. chloride) directly impacts critical handling properties like solubility and hygroscopicity, which are crucial for consistent formulation and experimental design.

Superior Ganglionic Stimulant Potency Compared to its Precursor, Hordenine

In studies on the cat superior cervical ganglion, Candicine demonstrated significantly greater potency as a ganglionic stimulant compared to its tertiary amine precursor, Hordenine. Candicine was found to be approximately 5 to 10 times more potent than Hordenine in producing ganglionic stimulation. [1]

Evidence DimensionRelative Potency (Ganglionic Stimulation)
Target Compound Data5-10x more potent
Comparator Or BaselineHordenine (1x)
Quantified Difference400-900% increase in potency
ConditionsIn vivo, cat superior cervical ganglion preparation.

For researchers studying ganglionic transmission, the higher potency of Candicine allows for the use of lower concentrations, reducing the risk of off-target effects and providing a more specific pharmacological tool than Hordenine.

Distinct Pharmacological Mechanism: Direct Nicotinic Agonism vs. Indirect Sympathomimetic Action

Candicine acts as a direct stimulant of nicotinic receptors, a mechanism conferred by its quaternary ammonium structure. In contrast, its precursor Hordenine acts primarily as an indirect sympathomimetic amine, causing the release of norepinephrine from sympathetic nerve endings. This was demonstrated in studies where the pressor effect of Hordenine was abolished by pretreatment with reserpine (which depletes norepinephrine stores), while the effect of Candicine was unaffected. [1]

Evidence DimensionMechanism of Pressor Effect (Response after Reserpine)
Target Compound DataPressor effect maintained
Comparator Or BaselineHordenine (Pressor effect abolished)
Quantified DifferenceQualitatively different mechanism of action
ConditionsIn vivo, cat blood pressure assay, post-reserpine treatment.

This mechanistic clarity is critical for procurement; researchers needing to directly probe nicotinic receptor function require Candicine, as Hordenine would produce confounding, indirect adrenergic effects.

Formulation Advantage: Defined Solubility Profile of the Iodide Salt

The iodide salt of Candicine (CAS 6656-13-9) offers a defined solubility profile that can be advantageous for specific experimental designs. While chloride salts are generally more water-soluble, iodide salts can exhibit different solubilities in organic solvents and may be less hygroscopic, offering better handling and stability as a crystalline solid. [REFS-1, REFS-2] This is a key consideration for formulation, especially in non-aqueous solvent systems or when precise, long-term storage of a solid standard is required.

Evidence DimensionSalt Form Properties
Target Compound DataCandicine Iodide: Crystalline solid, specific solubility profile.
Comparator Or BaselineCandicine Chloride (hypothetical): Expected higher aqueous solubility, potentially more hygroscopic.
Quantified DifferenceDifferent physical properties affecting handling, stability, and solvent compatibility.
ConditionsGeneral principles of halide salt chemistry.

Procurement of the specific iodide salt is necessary for reproducibility in established protocols or for formulation in solvent systems where its specific solubility and physical properties are required.

Experimental Reproducibility: Essential Purity vs. Confounding Alkaloids in Crude Extracts

Plant sources of Candicine, such as barley (*Hordeum vulgare*), contain a complex mixture of other biogenic amines and alkaloids, including hordenine, N-methyltyramine, and tyramine. [1] These co-occurring compounds are pharmacologically active and can interfere with or modify the biological effects being studied. Using a purified form of Candicine is the only way to ensure that observed effects are attributable solely to this compound, which is a fundamental requirement for mechanistic studies and achieving reproducible results.

Evidence DimensionChemical Composition
Target Compound Data>98% Pure Candicine
Comparator Or BaselineBarley (*Hordeum vulgare*) extract: Contains a variable mixture of Candicine, Hordenine, Tyramine, etc.
Quantified DifferenceSingle, known active principle vs. multiple, variable active principles.
ConditionsAnalysis of natural product extracts.

For any quantitative pharmacology or mechanistic study, procuring the pure compound is non-negotiable to avoid confounding data from other active molecules present in crude extracts. [1]

Probing Nicotinic Receptor Function in Ganglionic Transmission Models

Candicine's demonstrated potency and direct agonist activity at nicotinic receptors make it the appropriate choice for studies aimed at characterizing ganglionic neurotransmission. Its superiority over its precursor, Hordenine, ensures that observed effects are due to direct receptor stimulation rather than indirect sympathomimetic action. [1]

Analytical Reference Standard for Phytochemical Analysis

For quantifying Candicine content in botanical extracts, dietary supplements, or agricultural products like barley, a highly purified and well-characterized standard is essential. The use of Candicine iodide provides a stable, solid reference material for developing and validating analytical methods such as HPLC or LC-MS.

Investigating Structure-Activity Relationships of Quaternary Amines

As a well-defined quaternary ammonium alkaloid, Candicine serves as a valuable tool for comparative studies against other tertiary and quaternary amines. Its specific structure allows researchers to isolate the functional impact of the permanent positive charge on receptor binding, cell permeability, and overall pharmacological activity when compared to close, uncharged analogs.

XLogP3

2.1

Wikipedia

Candicine

Dates

Last modified: 08-15-2023

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